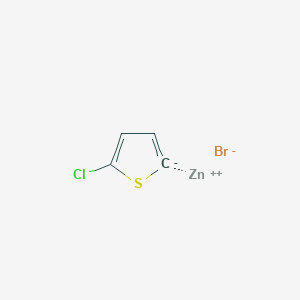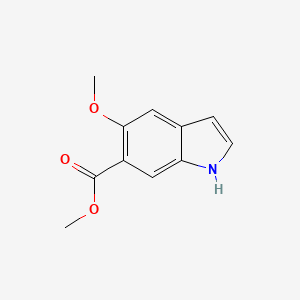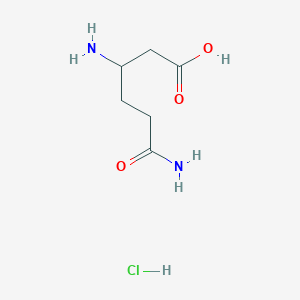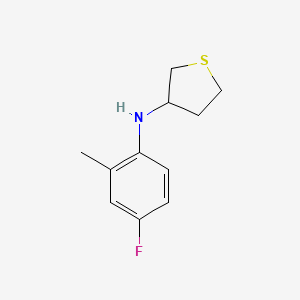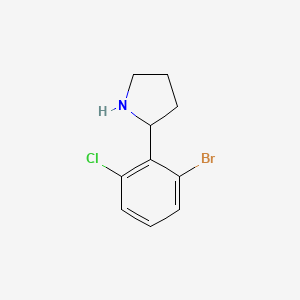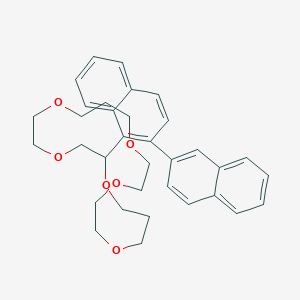
(S)-2,2'-Binaphthyl-20-crown-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2,2’-Binaphthyl-20-crown-6 is a chiral crown ether compound known for its ability to selectively bind certain cations. This compound is particularly interesting due to its unique structure, which consists of a binaphthyl moiety and a crown ether ring. The chiral nature of (S)-2,2’-Binaphthyl-20-crown-6 makes it valuable in various applications, including enantioselective synthesis and chiral recognition.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2’-Binaphthyl-20-crown-6 typically involves the coupling of a binaphthyl derivative with a crown ether precursor. One common method is the reaction of (S)-2,2’-dihydroxy-1,1’-binaphthyl with a suitable crown ether precursor under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of (S)-2,2’-Binaphthyl-20-crown-6 may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as column chromatography and recrystallization are commonly used to isolate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2,2’-Binaphthyl-20-crown-6 can undergo various chemical reactions, including:
Oxidation: The binaphthyl moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the binaphthyl structure.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the binaphthyl moiety may yield quinones, while reduction can produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2,2’-Binaphthyl-20-crown-6 has a wide range of scientific research applications:
Chemistry: Used in enantioselective synthesis and chiral recognition due to its chiral nature.
Biology: Employed in studies involving chiral separation and analysis.
Industry: Utilized in the development of sensors and separation technologies.
Wirkmechanismus
The mechanism of action of (S)-2,2’-Binaphthyl-20-crown-6 involves its ability to selectively bind certain cations through the crown ether ring. The chiral binaphthyl moiety enhances its selectivity and binding affinity. The molecular targets include various metal cations, and the pathways involved are primarily related to ion transport and recognition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2,2’-Binaphthyl-20-crown-6: The enantiomer of (S)-2,2’-Binaphthyl-20-crown-6, with similar binding properties but opposite chirality.
18-Crown-6: A simpler crown ether without the binaphthyl moiety, used for general cation binding.
Dibenzo-18-crown-6: A crown ether with benzene rings, offering different binding characteristics.
Uniqueness
(S)-2,2’-Binaphthyl-20-crown-6 is unique due to its chiral nature and the presence of the binaphthyl moiety, which enhances its selectivity and binding affinity for certain cations. This makes it particularly valuable in applications requiring chiral recognition and enantioselective synthesis.
Eigenschaften
Molekularformel |
C34H40O6 |
|---|---|
Molekulargewicht |
544.7 g/mol |
IUPAC-Name |
2-(2-naphthalen-2-ylnaphthalen-1-yl)-1,4,7,11,14,17-hexaoxacycloicosane |
InChI |
InChI=1S/C34H40O6/c1-2-9-29-25-30(12-11-27(29)7-1)32-14-13-28-8-3-4-10-31(28)34(32)33-26-39-24-23-36-16-5-15-35-19-21-38-22-20-37-17-6-18-40-33/h1-4,7-14,25,33H,5-6,15-24,26H2 |
InChI-Schlüssel |
IDVFYDHISJPFQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCOCCOCCCOC(COCCOC1)C2=C(C=CC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



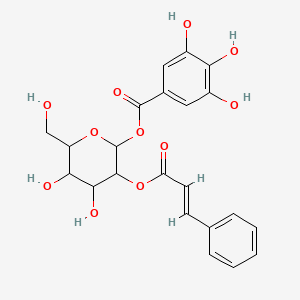
![2-[[3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoic acid](/img/structure/B15093902.png)
![Methyl[2-(1,2,4-oxadiazol-3-yl)ethyl]amine](/img/structure/B15093909.png)
![8-(Trifluoromethyl)-2-azaspiro[4.5]decan-3-one](/img/structure/B15093914.png)
![3-Chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide](/img/structure/B15093916.png)
![((3aR,5R,6R,6aS)-6-Fluoro-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanol](/img/structure/B15093923.png)
